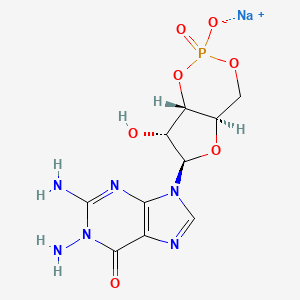![molecular formula C21H16Cl2N4O B10855931 4-[1-[(2,4-Dichlorophenyl)methyl]indazol-3-yl]benzohydrazide](/img/structure/B10855931.png)
4-[1-[(2,4-Dichlorophenyl)methyl]indazol-3-yl]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “BHD” is a chemical entity with significant importance in various scientific fields It is known for its unique properties and applications in chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BHD involves several steps, each requiring specific reaction conditions. The primary synthetic route includes the reaction of precursor compounds under controlled temperature and pressure conditions. The reaction typically involves the use of catalysts to enhance the reaction rate and yield. The exact details of the synthetic route and reaction conditions are proprietary and vary depending on the desired purity and application of BHD .
Industrial Production Methods: Industrial production of BHD is carried out in large-scale reactors where the reaction conditions are meticulously controlled to ensure consistent quality and yield. The process involves the use of high-purity raw materials and advanced purification techniques to obtain BHD in its desired form. The production process is designed to be efficient and environmentally friendly, minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: BHD undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of BHD to enhance its properties or create derivatives with specific functionalities.
Common Reagents and Conditions: The common reagents used in the reactions of BHD include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired reaction outcome .
Major Products: The major products formed from the reactions of BHD depend on the type of reaction and the reagents used. For example, oxidation of BHD may result in the formation of a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can introduce various functional groups into the BHD molecule, creating a wide range of derivatives .
Scientific Research Applications
BHD has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing complex molecules. In biology, BHD is studied for its potential as a biochemical probe to investigate cellular processes. In medicine, BHD and its derivatives are explored for their therapeutic potential in treating various diseases. In industry, BHD is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of BHD involves its interaction with specific molecular targets in biological systems. BHD binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact molecular pathways involved depend on the specific application of BHD. For example, in medicinal applications, BHD may inhibit or activate enzymes, receptors, or other proteins involved in disease pathways .
Comparison with Similar Compounds
BHD is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include those with analogous functional groups or structural motifs. The uniqueness of BHD lies in its ability to undergo specific chemical reactions and its diverse range of applications. Some similar compounds include those used in similar scientific research applications or industrial processes .
Properties
Molecular Formula |
C21H16Cl2N4O |
|---|---|
Molecular Weight |
411.3 g/mol |
IUPAC Name |
4-[1-[(2,4-dichlorophenyl)methyl]indazol-3-yl]benzohydrazide |
InChI |
InChI=1S/C21H16Cl2N4O/c22-16-10-9-15(18(23)11-16)12-27-19-4-2-1-3-17(19)20(26-27)13-5-7-14(8-6-13)21(28)25-24/h1-11H,12,24H2,(H,25,28) |
InChI Key |
LIQIGECRYHVIPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2CC3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



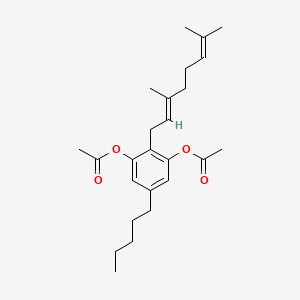
![4-(ethylsulfonylamino)-N-[5-fluoro-6-[4-fluoro-3-[[2-[3-(trifluoromethyl)phenyl]acetyl]amino]phenoxy]-1,3-benzothiazol-2-yl]cyclohexane-1-carboxamide](/img/structure/B10855862.png)
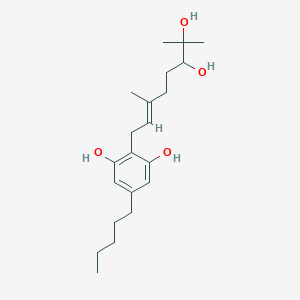
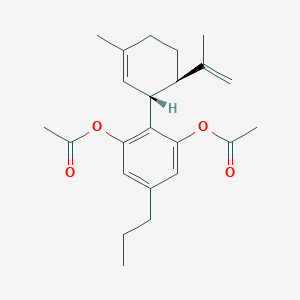
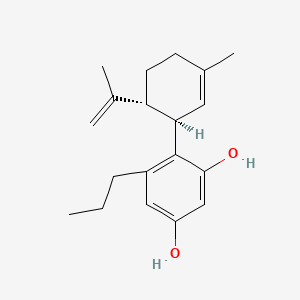
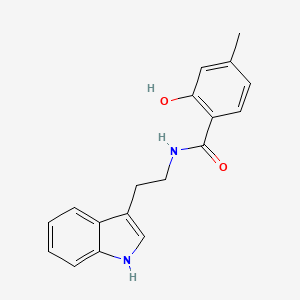
![2-[bis[(9Z,12Z)-octadeca-9,12-dienyl]amino]ethyl 4-(dimethylamino)butanoate](/img/structure/B10855893.png)
![[7-[4-(Dipropylamino)butyl]-13-(2-hexyloctanoyloxy)-7-hydroxytridecyl] 2-hexyloctanoate](/img/structure/B10855904.png)
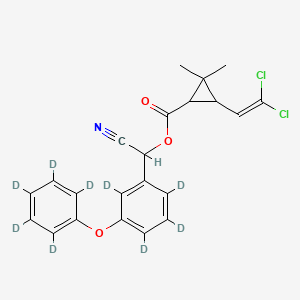
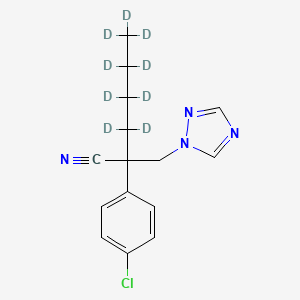
![3-[2-[[3-(2-carboxyethyl)-5-[(E)-[(3E)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10855927.png)

